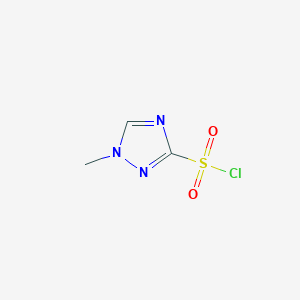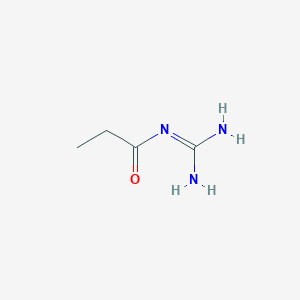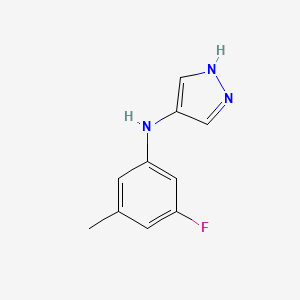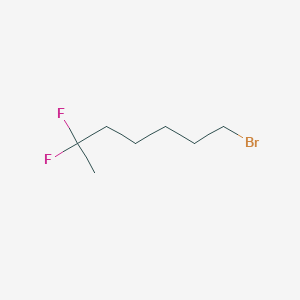![molecular formula C8H11BrN2S B13171520 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a cyclobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclobutylmethyl bromide with thiadiazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, or potassium thiocyanate (KSCN) for thiocyanate substitution.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could introduce oxygen functionalities.
科学研究应用
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Organic Synthesis: As a versatile intermediate, it can be used to construct more complex molecules for various applications.
作用机制
The mechanism of action of 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity .
相似化合物的比较
Similar Compounds
- 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,3,4-thiadiazole
- 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,4-triazole
- 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-oxadiazole
Uniqueness
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties .
属性
分子式 |
C8H11BrN2S |
|---|---|
分子量 |
247.16 g/mol |
IUPAC 名称 |
4-[[1-(bromomethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-12-11-10-7/h5H,1-4,6H2 |
InChI 键 |
NDUDOIXGMIBREH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CC2=CSN=N2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


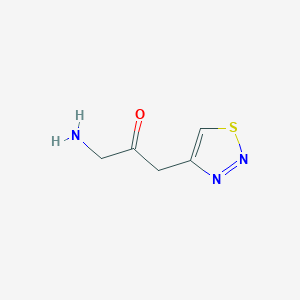
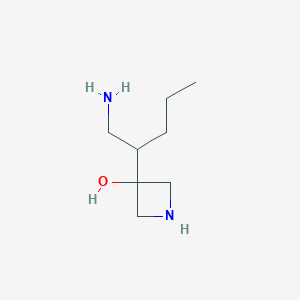
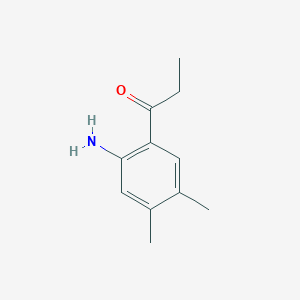
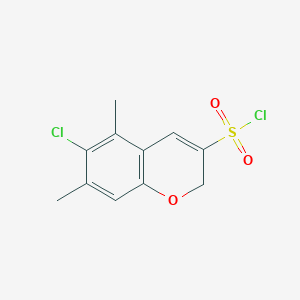
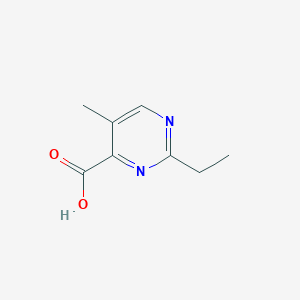
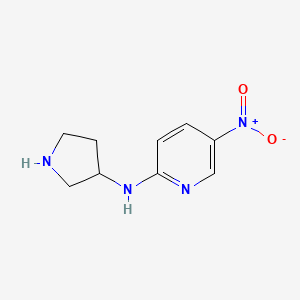
![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)
